Fosgemcitabine Palabenamide: A Technical Deep Dive into its Mechanism of Action
Fosgemcitabine Palabenamide: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosgemcitabine palabenamide (NUC-1031) is a novel phosphoramidate (B1195095) prodrug of the well-established chemotherapeutic agent, gemcitabine (B846). Engineered to circumvent key mechanisms of gemcitabine resistance, fosgemcitabine palabenamide exhibits a distinct pharmacological profile. This technical guide provides an in-depth analysis of its mechanism of action, supported by preclinical and clinical data. We will explore its intracellular activation, impact on DNA synthesis and cell cycle progression, and the induction of the DNA damage response pathway. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for the scientific community.
Introduction: Overcoming Gemcitabine Resistance
Gemcitabine, a nucleoside analog, has been a cornerstone of cancer therapy for decades. However, its efficacy is often limited by both intrinsic and acquired resistance. Key mechanisms of resistance include:
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Reduced cellular uptake: Gemcitabine relies on nucleoside transporters, such as hENT1, to enter cancer cells. Downregulation of these transporters can limit drug influx.
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Insufficient activation: Gemcitabine requires phosphorylation by deoxycytidine kinase (dCK) to its active mono-, di-, and triphosphate forms. Reduced dCK activity can impair this activation.
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Increased degradation: The enzyme cytidine (B196190) deaminase (CDA) can deaminate gemcitabine, rendering it inactive.
Fosgemcitabine palabenamide was designed as a ProTide, a technology that masks the first phosphate (B84403) group of a nucleotide analog with a phosphoramidate moiety. This chemical modification is intended to bypass the aforementioned resistance mechanisms, leading to higher intracellular concentrations of the active anti-cancer metabolite.[1]
Mechanism of Action
The core mechanism of action of fosgemcitabine palabenamide involves its intracellular conversion to the active metabolites of gemcitabine, which then disrupt DNA synthesis and induce apoptosis.
Cellular Uptake and Activation
Unlike gemcitabine, fosgemcitabine palabenamide is more lipophilic and can diffuse passively across the cell membrane, independent of nucleoside transporters.[2] Once inside the cell, it undergoes enzymatic cleavage to release gemcitabine monophosphate (dFdCMP). This crucial step bypasses the rate-limiting initial phosphorylation by dCK. Subsequently, dFdCMP is further phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.
Inhibition of DNA Synthesis and Cell Cycle Arrest
The active metabolites of fosgemcitabine palabenamide exert their cytotoxic effects through a dual mechanism:
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Inhibition of Ribonucleotide Reductase (RNR): dFdCDP is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3] Depletion of the deoxyribonucleotide pool enhances the incorporation of dFdCTP into DNA.
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DNA Chain Termination: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands by DNA polymerases. After the incorporation of dFdCTP, one additional deoxynucleotide is added before DNA synthesis is halted. This "masked chain termination" prevents DNA repair enzymes from excising the incorporated drug, leading to irreparable DNA damage.[3]
This disruption of DNA synthesis predominantly affects cells in the S phase of the cell cycle. Preclinical studies have shown that treatment with NUC-1031 leads to a significant accumulation of cells in the S phase.[4]
Induction of the DNA Damage Response (DDR) Pathway
The stalling of replication forks and the presence of irreparable DNA damage trigger the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and orchestrates cellular responses such as cell cycle arrest and apoptosis. Key players in the DDR pathway activated by DNA-damaging agents like gemcitabine (and by extension, fosgemcitabine palabenamide) include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, which in turn leads to cell cycle arrest and, if the damage is too severe, apoptosis.
Quantitative Data from Preclinical and Clinical Studies
In Vitro Cytotoxicity
Preclinical studies have evaluated the cytotoxic activity of NUC-1031 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (NUC-1031) | Treatment Duration | Assay | Reference |
| HuCCT1 | Biliary Tract | ~1 µM | 24 hours | SRB Assay | [4] |
| A2780 | Ovarian | ~600 nM | 2 hours | SRB Assay | [4] |
Intracellular Metabolite Concentration
A key feature of fosgemcitabine palabenamide is its ability to generate high and sustained intracellular levels of the active triphosphate, dFdCTP.
| Cell Line | NUC-1031 Concentration | Peak dFdCTP Concentration (nmol/10^6 cells) | Time to Peak | Reference |
| HuCCT1 | 1 µM | ~220 | 24 hours | [4] |
Clinical Efficacy
Fosgemcitabine palabenamide has been evaluated in several clinical trials. The following tables summarize key efficacy data.
Table 3.1: Phase Ib Study in Advanced Biliary Tract Cancer (ABC-08) [5]
| Parameter | Value |
| Treatment | NUC-1031 (725 mg/m²) + Cisplatin (B142131) (25 mg/m²) |
| Number of Patients | 21 |
| Objective Response Rate (ORR) | 33% |
| Disease Control Rate (DCR) | 76% |
| Median Progression-Free Survival (PFS) | 7.2 months |
| Median Overall Survival (OS) | 9.6 months |
Table 3.2: Phase III Study in Advanced Biliary Tract Cancer (NuTide:121) - Terminated for Futility [6]
| Arm | Median OS | Median PFS | ORR |
| NUC-1031 + Cisplatin | 9.2 months | 4.9 months | 18.7% |
| Gemcitabine + Cisplatin | 12.6 months | 6.4 months | 12.4% |
Note: The NuTide:121 trial was stopped early as it crossed the futility boundary for overall survival.
Table 3.3: Phase Ib Study in Recurrent Ovarian Cancer
| Parameter | Value |
| Treatment | NUC-1031 (500 mg/m²) + Carboplatin (AUC5) |
| Number of Patients | 25 |
| Objective Response Rate (ORR) | 26% |
| Clinical Benefit Rate (CBR) | 74% |
| Median Progression-Free Survival (PFS) | 27.1 weeks |
Clinical Pharmacokinetics
Pharmacokinetic parameters were assessed in the ABC-08 study.
| Analyte | Median AUC (μg•h/mL) | Median Cmax (μg/mL) | Reference |
| NUC-1031 | 218 - 324 | 309 - 889 | [5] |
| di-fluoro-deoxycytidine (dFdC) | 0.47 - 1.56 | 0.284 - 0.522 | [5] |
Experimental Protocols
In Vitro Cell Viability (SRB Assay)
This protocol is based on the methodology described by Read et al., 2021.[4]
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Cell Seeding: Seed cancer cells (e.g., HuCCT1, A2780) in 96-well plates and allow them to adhere for 48 hours.
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Drug Treatment: Treat cells with serial dilutions of NUC-1031 for a specified duration (e.g., 2 hours for A2780, 24 hours for HuCCT1).
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Cell Fixation: After treatment, fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
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Staining: Wash the plates with water and stain with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
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Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.
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Measurement: Read the optical density at 540 nm using a microplate reader.
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Analysis: Calculate the IC50 values from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology described by Read et al., 2021.[4]
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Cell Seeding and Treatment: Seed 1.5 x 10^5 HuCCT1 or 1 x 10^5 A2780 cells in 6-well plates. After 48 hours, treat with NUC-1031 at desired concentrations (e.g., IC25 and IC50).
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Cell Harvest: At various time points post-treatment, harvest the cells by trypsinization.
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Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.
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Staining: Centrifuge the cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
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Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence of PI.
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Analysis: Gate the cell populations to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Intracellular dFdCTP Measurement by LC-MS/MS
This protocol is based on the methodology described by Read et al., 2021.[4]
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Cell Treatment and Harvest: Treat cells with NUC-1031 as described for other assays. At specified time points, wash the cells with ice-cold PBS and harvest.
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Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a suitable solvent (e.g., methanol/water mixture).
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Sample Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
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LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
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Quantification: Separate the metabolites by liquid chromatography and detect and quantify dFdCTP using mass spectrometry based on its specific mass-to-charge ratio. Normalize the results to the cell number.
Conclusion
Fosgemcitabine palabenamide is a rationally designed ProTide of gemcitabine that successfully overcomes several key resistance mechanisms of the parent drug. Its ability to bypass nucleoside transporters and the initial dCK-dependent phosphorylation leads to the generation of high and sustained intracellular levels of the active metabolite, dFdCTP. This results in effective inhibition of DNA synthesis, S-phase cell cycle arrest, and induction of the DNA damage response, ultimately leading to cancer cell death. While preclinical data and early clinical studies showed promise, a large Phase III trial in biliary tract cancer was unfortunately terminated due to futility, highlighting the complexities of translating preclinical advantages into superior clinical outcomes. Nevertheless, the in-depth understanding of its mechanism of action provides valuable insights for the future development of nucleotide analogs and ProTide-based cancer therapies.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. researchgate.net [researchgate.net]
- 3. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study of NUC-1031 in Combination with Cisplatin for the First-Line Treatment of Patients with Advanced Biliary Tract Cancer (ABC-08) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucana.com [nucana.com]
